N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Description
The exact mass of the compound this compound is 418.12864620 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O3S/c1-11-15(12(2)27-22-11)28(25,26)24-9-5-6-13(10-24)23(3)16-14(17(18,19)20)7-4-8-21-16/h4,7-8,13H,5-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYZSDMDLULGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a complex organic compound with potential biological activity. The compound features a piperidine core, a sulfonyl group, and a trifluoromethyl pyridine moiety. This structure suggests various pharmacological properties, including antibacterial and enzyme inhibitory activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Central structure providing basic properties |
| Sulfonyl Group | Enhances solubility and biological activity |
| Trifluoromethyl Group | Increases lipophilicity and potential potency |
| Oxazole Moiety | Contributes to the compound's pharmacological profile |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with piperidine and sulfonamide functionalities demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. Compounds with similar structures have reported IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory effects .
Pharmacological Implications
The presence of the oxazole and piperidine moieties suggests that this compound could play a role in treating conditions such as:
- Neurodegenerative diseases : Through AChE inhibition.
- Infections : By targeting bacterial pathogens.
Case Study 1: Antibacterial Screening
A synthesized series of compounds bearing the oxazole and piperidine structures were evaluated for their antibacterial activity. The results indicated that several compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The most active compounds had IC50 values significantly lower than standard antibiotics, suggesting a potential for development into new antibacterial agents .
Case Study 2: Enzyme Inhibition
In another study focusing on urease inhibition, compounds similar to this compound were tested for their ability to inhibit urease activity. The results showed that these compounds could effectively reduce urease activity at low concentrations, indicating their potential as therapeutic agents for conditions like kidney stones .
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